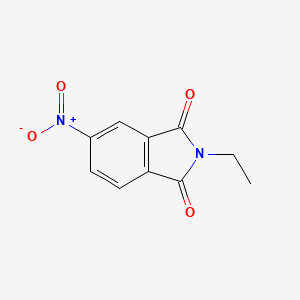
4-nitro-N-ethylphthalimide
Cat. No. B8802075
M. Wt: 220.18 g/mol
InChI Key: FFBUYJAHSNPQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04039522
Procedure details


N-Ethyl-4-nitrophthalimide (28.0 g.) is hydrogenated in 400 ml. of ethanol and in the presence of Raney nickel catalyst (10 g.) at 100° C. and 1500 psi. pressure. The reaction mixture is filtered to remove the catalyst and the filtrate is concentrated to yield the product, 4-amino-N-ethylphthalimide, which is recrystallized from methanol-water mixture. It melts at 169°-171° C.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:7](=[O:8])[C:6]2=[CH:9][C:10]([N+:13]([O-])=O)=[CH:11][CH:12]=[C:5]2[C:4]1=[O:16])[CH3:2]>[Ni].C(O)C>[NH2:13][C:10]1[CH:9]=[C:6]2[C:7](=[O:8])[N:3]([CH2:1][CH3:2])[C:4](=[O:16])[C:5]2=[CH:12][CH:11]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
28 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N1C(C=2C(C1=O)=CC(=CC2)[N+](=O)[O-])=O
|
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 100° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the catalyst
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C2C(C(=O)N(C2=O)CC)=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
